molecular formula C16H14BrNO4 B2478193 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide CAS No. 2034276-82-7

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide

Cat. No.: B2478193
CAS No.: 2034276-82-7
M. Wt: 364.195
InChI Key: FYOOKHXPVHIWPJ-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide is a complex organic compound that features a benzofuran ring and a bromofuran ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Benzofuran compounds have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects This suggests that the compound may interact with its targets to disrupt normal cellular processes, leading to inhibition of cell growth

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that multiple pathways are affected. These could include pathways involved in cell growth and proliferation, oxidative stress response, and viral replication, among others.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds , suggesting that this compound may also possess favorable pharmacokinetic properties.

Result of Action

Based on the known biological activities of benzofuran compounds , it can be inferred that the compound may lead to inhibition of cell growth, potentially through disruption of normal cellular processes.

Biochemical Analysis

Biochemical Properties

Benzofuran derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have been found to exhibit anticancer activity against the human ovarian cancer cell line A2780

Cellular Effects

Benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some benzofuran derivatives have been found to inhibit cell growth in various human cancer cell lines, indicating potential use in cancer therapy.

Molecular Mechanism

It is known that benzofuran derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, a benzofuran derivative was found to exhibit binding energy and form hydrogen bonds with certain enzymes .

Temporal Effects in Laboratory Settings

Benzofuran derivatives have been shown to have robust and sustained effects in rats . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

Benzofuran derivatives have been shown to have potent effects in animal models . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.

Metabolic Pathways

Benzofuran derivatives are known to interact with various enzymes or cofactors . Information on any effects on metabolic flux or metabolite levels is currently limited.

Transport and Distribution

Benzofuran derivatives are known to interact with various transporters or binding proteins . Information on any effects on its localization or accumulation is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran and bromofuran rings. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The bromofuran ring can be synthesized through radical bromination of the methyl group followed by cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using microwave-assisted synthesis (MWI) to enhance yield and reduce reaction times . The use of continuous flow reactors can also improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and iodine (I2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide stands out due to its unique combination of benzofuran and bromofuran rings, which confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-16(20,9-18-15(19)12-6-7-14(17)22-12)13-8-10-4-2-3-5-11(10)21-13/h2-8,20H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOOKHXPVHIWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(O1)Br)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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